7-Bromoimidazo[1,5-a]pyridine
CAS No.: 865156-48-5
Cat. No.: VC0152702
Molecular Formula: C7H5BrN2
Molecular Weight: 197.035
* For research use only. Not for human or veterinary use.
![7-Bromoimidazo[1,5-a]pyridine - 865156-48-5](/images/no_structure.jpg)
Specification
CAS No. | 865156-48-5 |
---|---|
Molecular Formula | C7H5BrN2 |
Molecular Weight | 197.035 |
IUPAC Name | 7-bromoimidazo[1,5-a]pyridine |
Standard InChI | InChI=1S/C7H5BrN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H |
Standard InChI Key | MMDCOOMHHPUECK-UHFFFAOYSA-N |
SMILES | C1=CN2C=NC=C2C=C1Br |
Introduction
Structural Characteristics
7-Bromoimidazo[1,5-a]pyridine consists of a fused ring system comprising an imidazole ring and a pyridine ring, with a bromine atom attached at the 7-position . The structural information of this compound is comprehensively documented and summarized in Table 1.
Table 1: Structural Information of 7-Bromoimidazo[1,5-a]pyridine
Parameter | Value |
---|---|
Molecular Formula | C7H5BrN2 |
Molecular Weight | 197.03 g/mol |
SMILES Notation | C1=CN2C=NC=C2C=C1Br |
InChI | InChI=1S/C7H5BrN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H |
InChIKey | MMDCOOMHHPUECK-UHFFFAOYSA-N |
Compound ID | BB31-5239 |
The compound features a planar structure with the bromine atom positioned at the 7-position of the pyridine ring component . This specific configuration contributes to its unique reactivity profile and its utility in various chemical transformations. The presence of two nitrogen atoms in the imidazole ring and the strategically placed bromine atom creates a molecule with distinctive electronic properties and reactivity patterns.
The predicted collision cross-section (CCS) values for different adducts of 7-bromoimidazo[1,5-a]pyridine, which are important for mass spectrometry-based identification and characterization, are presented in Table 2 . These values provide critical analytical reference points for researchers working with this compound.
Table 2: Predicted Collision Cross Section Values for 7-Bromoimidazo[1,5-a]pyridine Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 196.97089 | 133.7 |
[M+Na]+ | 218.95283 | 138.9 |
[M+NH4]+ | 213.99743 | 139.6 |
[M+K]+ | 234.92677 | 139.4 |
[M-H]- | 194.95633 | 134.2 |
[M+Na-2H]- | 216.93828 | 138.5 |
[M]+ | 195.96306 | 133.5 |
[M]- | 195.96416 | 133.5 |
Synthetic Routes
The synthesis of imidazo[1,5-a]pyridine derivatives, including 7-bromoimidazo[1,5-a]pyridine, can be achieved through several methodological approaches. Recent advancements have focused on developing more efficient and selective synthetic routes to these valuable heterocyclic compounds.
Ritter-Type Reactions
One significant approach involves the use of Ritter-type reactions, which have been developed specifically for the synthesis of imidazo[1,5-a]pyridine derivatives . Recent research has demonstrated the efficacy of bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) as a catalyst, in combination with para-toluenesulfonic acid (p-TsOH·H2O), for the synthesis of these compounds through Ritter-type reactions . These methods offer a wide substrate scope and deliver the desired products in yields ranging from moderate to excellent, providing synthetic chemists with valuable tools for accessing these compounds .
The Ritter-type approach represents an innovative method that utilizes benzylic alcohols as precursors, converting them to benzylic cations which then participate in the cyclization reaction. This methodology demonstrates the continuing innovation in synthetic approaches to these valuable heterocyclic structures.
Further Synthetic Transformations
7-Bromoimidazo[1,5-a]pyridine exhibits versatility in subsequent synthetic transformations, making it a valuable building block in organic synthesis. Notably, it can undergo Vilsmeier–Haack reaction in the presence of dimethylformamide (DMF) and phosphorus oxychloride to provide the corresponding aldehyde . This transformation creates a new reactive site for further synthetic elaboration, demonstrating the compound's utility in multi-step synthesis protocols.
Applications
Based on the available research, 7-bromoimidazo[1,5-a]pyridine has found various applications, particularly in synthetic organic chemistry and pharmaceutical research.
Pharmaceutical Development
Research Findings
Recent research has demonstrated the utility of 7-bromoimidazo[1,5-a]pyridine in the development of novel bioactive compounds, particularly in the context of glycogen synthase kinase-3β (GSK-3β) inhibitors .
GSK-3β Inhibitor Development
In a study published in the journal Molecules, 7-bromoimidazo[1,5-a]pyridine underwent Vilsmeier–Haack reaction to produce the corresponding aldehyde, which was subsequently utilized in the synthesis of potential GSK-3β inhibitors . This synthetic pathway represents a significant application of this brominated heterocycle in medicinal chemistry research. GSK-3β inhibitors have potential applications in the treatment of various diseases, including Alzheimer's disease, type 2 diabetes, and certain types of cancer, highlighting the therapeutic significance of compounds derived from 7-bromoimidazo[1,5-a]pyridine.
Cross-Coupling Reactions
The versatility of 7-bromoimidazo[1,5-a]pyridine in synthetic chemistry is further exemplified by its use in various cross-coupling reactions, such as Suzuki-Miyaura coupling. For instance, it has been reported that 7-bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide can undergo coupling with pyridin-3-ylboronic acid to form the corresponding coupled product . This reaction demonstrates the utility of the bromine substituent as a handle for further functionalization and illustrates how this building block can be incorporated into more complex molecular structures with potential biological activities.
The specific example reported in the literature involves the synthesis of a compound with the formula C17H18N4O2 through this cross-coupling approach, which was obtained in a yield of 34% . Such coupling products represent important structural types in modern drug discovery efforts.
Analytical Characteristics
The analytical characteristics of 7-bromoimidazo[1,5-a]pyridine are essential for its identification, characterization, and quality control in research and industrial settings.
Mass Spectrometry
Mass spectrometry represents an important analytical technique for the identification and characterization of 7-bromoimidazo[1,5-a]pyridine. The compound exhibits characteristic isotopic patterns due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br) with nearly equal abundance. This distinctive isotopic pattern serves as a fingerprint for the identification of bromine-containing compounds and allows for confident structural assignment.
The predicted collision cross-section (CCS) values, as presented in Table 2, provide additional information for the characterization of this compound using ion mobility mass spectrometry . These values represent an important analytical parameter that can be used to distinguish between isomeric compounds and confirm structural assignments in complex mixtures.
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